
4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide typically involves the formation of the isoxazole ring followed by its attachment to the piperidinium moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring the purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the isoxazole ring can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted piperidinium compounds.
Scientific Research Applications
4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide involves its interaction with specific molecular targets and pathways. The hydroxyisoxazole moiety can interact with various enzymes and receptors, modulating their activity. The piperidinium core may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxyisoxazol-5-YL)piperidine
- 4-(3-Hydroxyisoxazol-5-YL)pyridinium bromide
- 4-(3-Hydroxyisoxazol-5-YL)morpholinium bromide
Uniqueness
4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide is unique due to its specific combination of the hydroxyisoxazole and piperidinium moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H13BrN2O2 |
|---|---|
Molecular Weight |
249.10 g/mol |
IUPAC Name |
5-piperidin-1-ium-4-yl-1,2-oxazol-3-one;bromide |
InChI |
InChI=1S/C8H12N2O2.BrH/c11-8-5-7(12-10-8)6-1-3-9-4-2-6;/h5-6,9H,1-4H2,(H,10,11);1H |
InChI Key |
XQFQPBIFTDVDSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C[NH2+]CCC1C2=CC(=O)NO2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





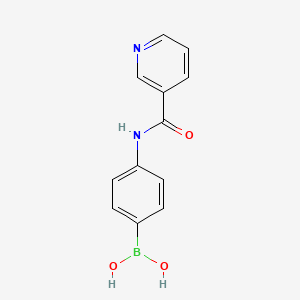
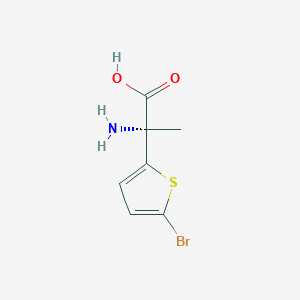

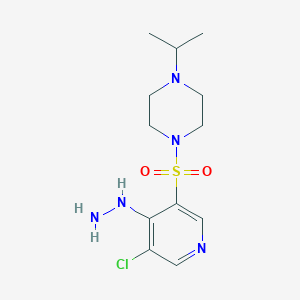
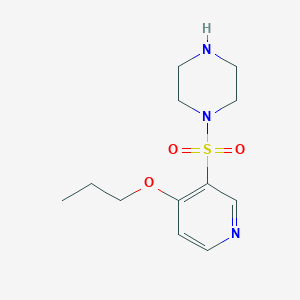

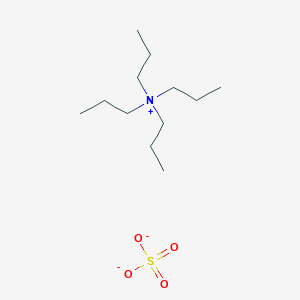
![[5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4'-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide](/img/structure/B11822486.png)
![ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B11822492.png)
![Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11822521.png)

